REACTION_CXSMILES
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[CH3:1][N:2]1[C:14]2[CH2:13][CH2:12][CH:11]([CH2:15][N:16]3[CH:20]=[CH:19][N:18]=[C:17]3[CH3:21])[C:10](=[O:22])[C:9]=2[C:8]2[C:3]1=[CH:4][CH:5]=[CH:6][CH:7]=2.C([OH:26])(C)C.[ClH:27]>O>[OH2:22].[OH2:26].[ClH:27].[CH3:1][N:2]1[C:14]2[CH2:13][CH2:12][CH:11]([CH2:15][N:16]3[CH:20]=[CH:19][N:18]=[C:17]3[CH3:21])[C:10](=[O:22])[C:9]=2[C:8]2[C:3]1=[CH:4][CH:5]=[CH:6][CH:7]=2 |f:4.5.6.7|
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Name
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|
Quantity
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18.3 g
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Type
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reactant
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Smiles
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CN1C2=CC=CC=C2C=2C(C(CCC12)CN1C(=NC=C1)C)=O
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Name
|
|
Quantity
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90 mL
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Type
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reactant
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Smiles
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C(C)(C)O
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Name
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Quantity
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18.3 mL
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Type
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solvent
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Smiles
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O
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Name
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Quantity
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6.25 mL
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Type
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reactant
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Smiles
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Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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stirred at room temperature for 17h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The hot mixture was filtered
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Type
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ADDITION
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Details
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the filtrate diluted with isopropanol (90ml)
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Type
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TEMPERATURE
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Details
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cooled to 2°
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Type
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FILTRATION
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Details
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the solid filtered off (21.6g)
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Type
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CUSTOM
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Details
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A sample (6g) was recrystallized from a mixture of water (6ml) and isopropanol (10ml)
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Name
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title compound
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Type
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product
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Smiles
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O.O.Cl.CN1C2=CC=CC=C2C=2C(C(CCC12)CN1C(=NC=C1)C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |